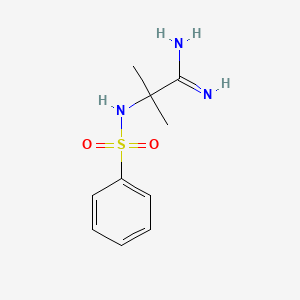
3-Isocyanatooxane
Descripción general
Descripción
3-Isocyanatooxane is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to an oxane ring. This compound is part of the broader class of isocyanates, which are known for their high reactivity and widespread applications in the production of polyurethanes, coatings, adhesives, and other polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isocyanatooxane can be synthesized through several methods, including the reaction of oxane derivatives with phosgene or its safer alternatives like diphosgene or triphosgene. The typical reaction involves the conversion of an oxane amine to the corresponding isocyanate using phosgene under controlled conditions to avoid the formation of hazardous by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity of phosgene. One such method includes the thermal decomposition of carbamates formed from the reaction of oxane derivatives with carbon monoxide and dimethyl carbonate. This method is favored for its higher safety and environmental compatibility .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyanatooxane undergoes various chemical reactions, primarily involving nucleophilic addition due to the electrophilic nature of the isocyanate group. Common reactions include:
Addition Reactions: With alcohols to form urethanes.
Substitution Reactions: With amines to form ureas.
Cycloaddition Reactions: With compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Alcohols: React with this compound under mild conditions to form urethanes.
Amines: React to form ureas, often requiring catalysts to enhance reaction rates.
Thiols: React to form thiourethanes, typically under base-catalyzed conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
3-Isocyanatooxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential in drug delivery systems due to its reactivity and ability to form stable linkages with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and foams, contributing to the development of high-performance materials
Mecanismo De Acción
The mechanism of action of 3-isocyanatooxane involves its high reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. This reactivity is driven by the electrophilic nature of the carbon atom in the isocyanate group, which is susceptible to nucleophilic attack. The resulting products, such as urethanes and ureas, are formed through the formation of stable covalent bonds .
Comparación Con Compuestos Similares
Hexamethylene diisocyanate (HDI): An aliphatic isocyanate used in non-yellowing polyurethane products.
Toluene diisocyanate (TDI): An aromatic isocyanate widely used in the production of flexible foams.
Diphenylmethane diisocyanate (MDI): Another aromatic isocyanate used in rigid foams and coatings
Uniqueness of 3-Isocyanatooxane: this compound is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other isocyanates. This structure allows for specific reactivity patterns and applications, particularly in the synthesis of specialized polymers and materials .
Propiedades
IUPAC Name |
3-isocyanatooxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-6-2-1-3-9-4-6/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIMQZKRMLYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B3377692.png)







